Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)-
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Overview
Description
Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- is a complex organic compound that features both a benzenesulfonic acid group and a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- typically involves the reaction of 4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazole with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and substituted benzenesulfonic acid compounds .
Scientific Research Applications
Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This can lead to changes in metabolic pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-: Similar structure but with a different substitution pattern on the pyrazolone ring.
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Contains a chloro group instead of the dimethyl substitution.
Uniqueness
Benzenesulfonic acid, 4-(4,5-dihydro-3,4-dimethyl-5-oxo-1H-pyrazol-1-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
38254-74-9 |
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Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-7-8(2)12-13(11(7)14)9-3-5-10(6-4-9)18(15,16)17/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
VFNOFXXKKALBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C |
Origin of Product |
United States |
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